5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the formation of the carboxamide group.
Thiazole Ring Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Chlorophenyl and Methyl Groups: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, while the methyl group can be added through alkylation.
Formation of Carboxamide Group: The carboxamide group is typically formed through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and RNA, disrupting viral replication processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide: Studied for its anticancer properties.
5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Investigated for its potential to inhibit tumor growth.
Uniqueness
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both chlorophenyl and thiazole moieties enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10ClN3OS2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3OS2/c1-8-17-11(13(19)18-14-16-6-7-20-14)12(21-8)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,18,19) |
InChI Key |
PPOGZNFYRMPENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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